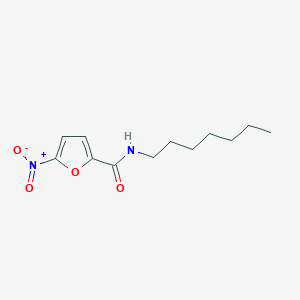![molecular formula C17H16N2OS B11694769 (2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694769.png)
(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(4-メチルフェニル)-2-[(4-メチルフェニル)イミノ]-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する複素環式化合物です。この化合物は、硫黄原子と窒素原子を含む5員環であるチアゾリジン環の存在によって特徴付けられます。
準備方法
合成経路および反応条件
(2Z)-3-(4-メチルフェニル)-2-[(4-メチルフェニル)イミノ]-1,3-チアゾリジン-4-オンの合成は、通常、4-メチルベンズアルデヒドとチオセミカルバジドを反応させてチオセミカルバゾン中間体を形成することによって行われます。この中間体は、酢酸などの適切な触媒の存在下で環化し、目的のチアゾリジンオン化合物を生成します。反応は通常、中間体の最終生成物への完全な変換を確実にするために、還流条件下で行われます。
工業生産方法
(2Z)-3-(4-メチルフェニル)-2-[(4-メチルフェニル)イミノ]-1,3-チアゾリジン-4-オンの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室合成プロセスをスケールアップすることです。これには、収率と純度を高めるために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。さらに、生産効率と一貫性を高めるために、連続フローリアクターと自動合成システムを採用できます。
化学反応の分析
反応の種類
(2Z)-3-(4-メチルフェニル)-2-[(4-メチルフェニル)イミノ]-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化剤と反応条件に応じて、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、イミノ基をアミノ基に変換し、化合物の化学的性質を変える可能性があります。
置換: 化合物の芳香環は、ニトロ化、ハロゲン化、スルホン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応は、適切な求電子剤とともに、硫酸や塩化アルミニウムなどの触媒を必要とする場合が多いです。
生成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: アミノ誘導体。
置換: 使用される求電子剤に応じて、さまざまな置換された芳香族誘導体。
科学研究への応用
(2Z)-3-(4-メチルフェニル)-2-[(4-メチルフェニル)イミノ]-1,3-チアゾリジン-4-オンは、次のようないくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性および抗真菌性を持つ可能性について調査されています。
医学: 抗炎症剤および抗がん剤としての可能性について探索されています。
産業: 特定の化学的および物理的特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
(2Z)-3-(4-メチルフェニル)-2-[(4-メチルフェニル)イミノ]-1,3-チアゾリジン-4-オンの作用機序は、さまざまな分子標的および経路との相互作用を伴います。この化合物のイミノ基は、生体高分子と水素結合を形成し、その構造と機能に影響を与える可能性があります。さらに、チアゾリジン環は、酵素や受容体と相互作用し、その活性を調節する可能性があります。これらの相互作用は、微生物の増殖の阻害、炎症の軽減、がん細胞のアポトーシスの誘導につながる可能性があります。
類似の化合物との比較
類似の化合物
- (2Z)-3-(4-クロロフェニル)-2-[(4-クロロフェニル)イミノ]-1,3-チアゾリジン-4-オン
- (2Z)-3-(4-メトキシフェニル)-2-[(4-メトキシフェニル)イミノ]-1,3-チアゾリジン-4-オン
- (2Z)-3-(4-ニトロフェニル)-2-[(4-ニトロフェニル)イミノ]-1,3-チアゾリジン-4-オン
独自性
(2Z)-3-(4-メチルフェニル)-2-[(4-メチルフェニル)イミノ]-1,3-チアゾリジン-4-オンは、化学反応性と生物活性に影響を与える可能性のある2つの4-メチルフェニル基の存在により、独特です。メチル基は、化合物の親油性を高め、細胞膜を透過し、細胞内標的と相互作用する能力を潜在的に向上させる可能性があります。
類似化合物との比較
Similar Compounds
- (2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- (2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- (2Z)-3-(4-nitrophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
分子式 |
C17H16N2OS |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-12-3-7-14(8-4-12)18-17-19(16(20)11-21-17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChIキー |
FABLBZKZFNQMGH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)CS2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11694716.png)
![(5Z)-1-(4-chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694721.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B11694726.png)

![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B11694732.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(4-nitrophenyl)acetamide]](/img/structure/B11694740.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11694748.png)
![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-5-nitropyridine](/img/structure/B11694752.png)



![2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11694763.png)
![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11694765.png)
![5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11694774.png)
